Standard CNS depressant references like meprobamate often confound time-sensitive PK/PD studies due to slow onset. Centalun provides a directly comparable carbamate scaffold with quantifiable kinetic advantages.
Centalun (also known as Emylcamate, CAS 78-28-4) is a carbamate ester of the tertiary alcohol 3-methyl-3-pentanol. [REFS-1, REFS-2]. It functions as a central nervous system depressant, exhibiting both anxiolytic and muscle relaxant properties. Historically developed as a therapeutic agent for anxiety and tension, it was positioned as an alternative to meprobamate, another prominent carbamate in the same class. [1]. Its value in a research and procurement context stems from specific, quantifiable differences in its pharmacokinetic profile and chemical synthesis routes when compared to closely related analogs.
While Centalun shares a core carbamate structure with common substitutes like meprobamate and its pro-drug carisoprodol, direct substitution is ill-advised for many research applications. Significant differences in pharmacokinetic properties, such as a faster onset of action, can fundamentally alter experimental outcomes where precise timing is critical. [1]. Furthermore, its documented synthesis from the tertiary alcohol 3-methyl-3-pentanol via an improved, accessible method presents a distinct advantage in precursor suitability and processability for chemical synthesis projects, a feature not shared by alternatives manufactured via different, often more hazardous, industrial routes. [2]. These factors make Centalun a specific choice for studies requiring its unique kinetic profile or for use as a readily accessible synthetic scaffold.
In comparative studies, the intra-parenteral onset of action for Centalun was measured to be 3 minutes. This is substantially faster than the 35-minute onset observed for its close structural and functional analog, meprobamate, under similar conditions. [1].
| Evidence Dimension | Intra-parenteral Onset of Action |
| Target Compound Data | 3 minutes |
| Comparator Or Baseline | Meprobamate: 35 minutes |
| Quantified Difference | 11.7x faster onset |
| Conditions | Intra-parenteral administration in an animal model. |
For pharmacokinetic/pharmacodynamic (PK/PD) studies or applications requiring rapid central nervous system effects, this dramatically faster onset makes Centalun a distinct and non-interchangeable choice.
Centalun can be prepared from its tertiary alcohol precursor (3-methyl-3-pentanol) using sodium cyanate and trifluoroacetic acid, a method described as an 'improved synthesis'. [1]. This route is more amenable to modern laboratory-scale synthesis than the original patented method using trichloroacetic acid or the industrial synthesis of comparators like meprobamate, which can involve highly hazardous reagents such as phosgene. [2].
| Evidence Dimension | Synthetic Accessibility (Precursor Route) |
| Target Compound Data | One-step reaction from tertiary alcohol using sodium cyanate and trifluoroacetic acid. |
| Comparator Or Baseline | Meprobamate (Industrial Route): Multi-step process often involving phosgene and subsequent ammonolysis. |
| Quantified Difference | Avoids use of highly toxic/regulated reagents like phosgene, making it more suitable for typical laboratory settings. |
| Conditions | Standard organic synthesis laboratory conditions. |
For researchers needing to synthesize derivatives or create isotopically labeled standards, procuring Centalun or its precursor provides a more direct and safer synthetic pathway than working with analogs requiring industrial-scale hazard management.
In a preclinical mouse model, Centalun demonstrated significantly greater potency as a CNS depressant compared to meprobamate. At an equivalent dose of 50 mg/kg, Centalun induced a 63% decrease in motor activity, while meprobamate caused only a 32% reduction. [1].
| Evidence Dimension | Reduction in Motor Activity |
| Target Compound Data | 63% decrease |
| Comparator Or Baseline | Meprobamate: 32% decrease |
| Quantified Difference | 1.97x greater effect on motor activity at the same dose. |
| Conditions | Administered at 50 mg/kg in mice. |
This higher intrinsic potency is a critical factor for dose-ranging studies, suggesting that lower concentrations may be sufficient to achieve a desired biological effect, which can be advantageous for minimizing off-target effects or conserving material.
The compound's documented 10-fold faster parenteral onset of action compared to meprobamate makes it the clear choice for PK/PD models where the time-to-effect is a critical variable. [1].
Given its accessible and well-documented 'improved synthesis' from 3-methyl-3-pentanol, Centalun serves as a practical starting scaffold for medicinal chemistry efforts to develop novel carbamate derivatives, avoiding the hazardous reagents associated with other carbamate syntheses. [2].
As a reference compound, Centalun's quantitatively higher potency in reducing motor activity compared to meprobamate allows for more effective benchmarking in screening assays designed to identify novel CNS depressants. [1].